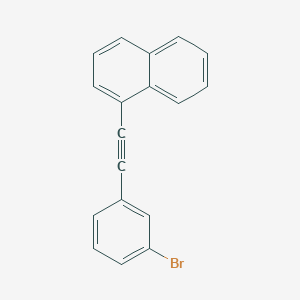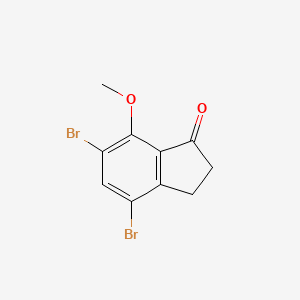![molecular formula C10H14 B14130550 1,5-Diethenylbicyclo[3.1.0]hexane CAS No. 88816-28-8](/img/structure/B14130550.png)
1,5-Diethenylbicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diethenylbicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a three-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethenylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the methods mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable approach for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethenylbicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,5-Diethenylbicyclo[3.1.0]hexane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,5-Diethenylbicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in its structure makes it highly reactive, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the derivative and the context of its use, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but with different ring sizes and properties.
1,5-Diazabicyclo[3.1.0]hexane: This compound includes nitrogen atoms in its structure, leading to different reactivity and applications.
Bicyclo[3.1.0]hexane: The parent compound without the ethenyl groups, used in various synthetic applications.
Uniqueness
1,5-Diethenylbicyclo[3.1.0]hexane is unique due to its ethenyl groups, which provide additional sites for chemical reactions and modifications. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
88816-28-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,5-bis(ethenyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(9,4-2)8-9/h3-4H,1-2,5-8H2 |
InChI Key |
SCRNFTMKOUDRTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCC1(C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



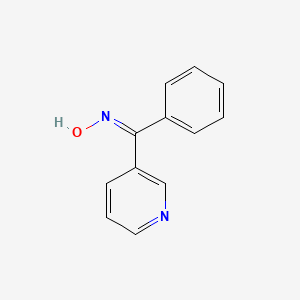
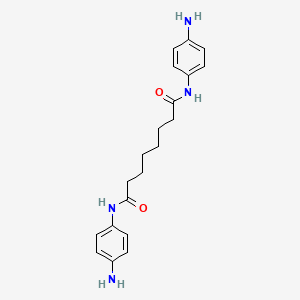

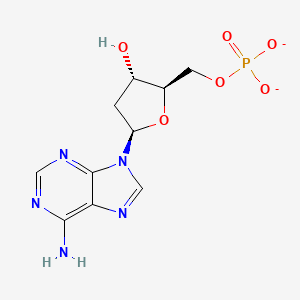
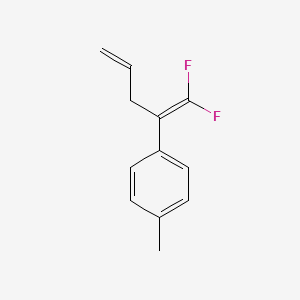
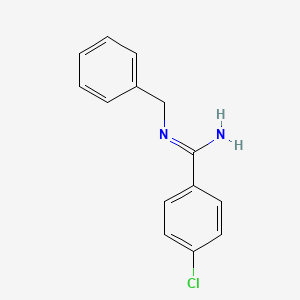

![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
